Decanoyl-L-carnitine Chloride: A Technical Guide to its Biochemical Properties, Structure, and Role in Cellular Metabolism
Decanoyl-L-carnitine Chloride: A Technical Guide to its Biochemical Properties, Structure, and Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride is a crucial intermediate in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the biochemical properties, structure, and known biological functions of Decanoyl-L-carnitine chloride. It includes tabulated quantitative data, a detailed description of its role in fatty acid transport, and a representative experimental protocol for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating fatty acid metabolism and related metabolic disorders.
Biochemical Properties and Structure
Decanoyl-L-carnitine chloride is the ester conjugate of L-carnitine and decanoic acid. As a member of the acylcarnitine family, its primary physiological role is to facilitate the transport of the 10-carbon decanoyl group across the inner mitochondrial membrane, a critical step in the catabolism of medium-chain fatty acids.
Quantitative Physicochemical Data
A summary of the key quantitative properties of Decanoyl-L-carnitine chloride is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₄ClNO₄ | [1] |
| Molecular Weight | 351.91 g/mol | [1] |
| CAS Number | 369651-88-7 | [1] |
| Melting Point | 166-171 °C | [1] |
| 183-185 °C | ||
| Solubility | Water: Highly soluble (up to 100 mM) | [2][3] |
| DMF: ~20 mg/mL | [2] | |
| Ethanol: ~20 mg/mL | [2] |
Structural Information
The structure of Decanoyl-L-carnitine chloride consists of the L-carnitine backbone esterified with a decanoyl (C10) fatty acyl chain. The presence of the quaternary ammonium (B1175870) group in the carnitine moiety imparts a positive charge, making it a salt with the chloride anion.
Chemical Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride.[1]
Biological Function: The Carnitine Shuttle and Fatty Acid Oxidation
The primary and most well-documented biological function of Decanoyl-L-carnitine is its role as an intermediate in the carnitine shuttle system. This system is essential for the transport of long-chain and medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP production.
The transport process can be visualized as a cyclical pathway involving several key enzymes and transporters.
Figure 1: The Carnitine Shuttle Pathway for Decanoyl-L-carnitine.
The process, as depicted in Figure 1, can be summarized in the following steps:
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Activation in the Cytosol: Decanoic acid is first activated to Decanoyl-CoA by acyl-CoA synthetases located on the outer mitochondrial membrane.
-
Conversion by CPT1: Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the decanoyl group from Decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing coenzyme A (CoA).
-
Translocation across the Inner Mitochondrial Membrane: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.
-
Re-esterification by CPT2: Once in the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, transfers the decanoyl group from Decanoyl-L-carnitine back to CoA, reforming Decanoyl-CoA and regenerating L-carnitine.
-
β-Oxidation: The newly formed Decanoyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway to be broken down into acetyl-CoA molecules.
Potential Involvement in Cellular Signaling
While the primary role of Decanoyl-L-carnitine is well-established in fatty acid transport, the broader implications of acylcarnitines in cellular signaling are an area of active research. It is important to distinguish between the direct signaling effects of the molecule itself and the indirect consequences of altered fatty acid metabolism.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[4][5][6][7][8][9] Fatty acids and their derivatives are known to be natural ligands for PPARs. While direct binding and activation of PPARs by Decanoyl-L-carnitine have not been extensively characterized, an increase in its availability could lead to an increased flux through the β-oxidation pathway, which in turn can modulate the intracellular pool of fatty acids and their metabolites that act as PPAR ligands. This could indirectly influence the expression of genes such as CPT1 and CPT2, creating a feedback loop.[5][7][8][9][10][11][12][13]
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AMP-activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is activated during periods of low energy (high AMP:ATP ratio). Activation of AMPK generally promotes catabolic pathways that generate ATP, including fatty acid oxidation. While a direct interaction between Decanoyl-L-carnitine and AMPK is not established, an increased supply of Decanoyl-L-carnitine to the mitochondria would enhance fatty acid oxidation, leading to increased ATP production and potentially altering the AMP:ATP ratio, thereby influencing AMPK activity.
At present, the scientific literature predominantly supports the role of Decanoyl-L-carnitine as a substrate for transport and metabolism rather than a direct signaling molecule. Further research is required to elucidate any specific signaling functions it may possess.
Experimental Protocols
Synthesis of Decanoyl-L-carnitine Chloride
The synthesis of Decanoyl-L-carnitine chloride is typically achieved through the esterification of L-carnitine with a decanoyl donor. A common and effective method involves the use of decanoyl chloride.[1]
Materials:
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L-carnitine hydrochloride
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Decanoyl chloride
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Anhydrous solvent (e.g., dichloromethane, chloroform)
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Anhydrous base (e.g., pyridine, triethylamine)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Suspend L-carnitine hydrochloride in the anhydrous solvent under an inert atmosphere.
-
Add the anhydrous base to neutralize the hydrochloride and deprotonate the hydroxyl group of L-carnitine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add decanoyl chloride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/ether), to yield pure Decanoyl-L-carnitine chloride.
Quantification of Decanoyl-L-carnitine in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices such as plasma.[14][15][16][17][18]
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated Decanoyl-L-carnitine).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for Decanoyl-L-carnitine (e.g., m/z 316.3 → m/z 85.1). Quantification is based on the peak area ratio of the analyte to the internal standard.
Figure 2: Workflow for LC-MS/MS Quantification.
Measurement of Mitochondrial Respiration
The effect of Decanoyl-L-carnitine on mitochondrial respiration can be assessed using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer).[19][20][21][22][23]
Principle: This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in the presence of Decanoyl-L-carnitine as a substrate. The protocol involves the sequential addition of various substrates and inhibitors to dissect different states of mitochondrial respiration.
Experimental Workflow for Isolated Mitochondria:
-
Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Basal Respiration (State 2): Add isolated mitochondria to the respiration buffer in the instrument chamber. Add Decanoyl-L-carnitine and malate (B86768) (to ensure the continuous operation of the TCA cycle). The resulting OCR represents State 2 respiration (substrate-dependent, non-phosphorylating).
-
Active Respiration (State 3): Add ADP to stimulate ATP synthesis. The increase in OCR corresponds to State 3 respiration (active phosphorylation).
-
State 4 Respiration: After the added ADP is consumed, the respiration rate will decrease to State 4 (resting state).
-
Maximal Respiration: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and induce maximal electron transport chain activity and oxygen consumption.
-
Inhibition: Add inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm that the measured OCR is mitochondrial.
Figure 3: Experimental Workflow for Mitochondrial Respiration Assay.
Conclusion
Decanoyl-L-carnitine chloride is a vital molecule in intermediary metabolism, playing an indispensable role in the transport of medium-chain fatty acids into the mitochondria for energy production. Its biochemical properties and structure are well-characterized, and its function in the carnitine shuttle is thoroughly understood. While its direct involvement in cellular signaling pathways beyond its metabolic role is not yet clearly defined, its impact on fatty acid metabolism can indirectly influence signaling cascades that are sensitive to the cellular energy state and the availability of lipid molecules. The experimental protocols outlined in this guide provide a foundation for the synthesis, quantification, and functional analysis of Decanoyl-L-carnitine chloride, facilitating further research into its physiological and pathological significance.
References
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